1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
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Overview
Description
The compound is a complex organic molecule that contains a piperazine ring and an indole group. Piperazine is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The indole group is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole is a key building block of many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Scientific Research Applications
Pharmacological Applications and Mechanisms
Antipsychotic and Mood Disorder Treatment : A study highlighted the efficacy and safety of Lurasidone, a compound structurally related to the chemical , for the treatment of psychotic and major affective disorders. Lurasidone has shown effectiveness for the short-term treatment of schizophrenia and acute bipolar depression, with a low risk of inducing weight gain, metabolic, or cardiac abnormalities. However, it may have a higher risk of akathisia compared to other modern antipsychotics. Further testing in long-term scenarios for schizophrenia and bipolar disorder is necessary (Pompili et al., 2018).
Antimycobacterial Activity : Piperazine, as a core structure, has demonstrated significant potential against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the versatility of piperazine-based compounds in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Neurotransmitter Receptor Affinity : Arylpiperazine derivatives, including those with structural similarities to the chemical , have been studied for their potential in treating depression, psychosis, or anxiety by interacting with various serotonin receptor types. These interactions play a crucial role in their pharmacological actions, indicating the broad therapeutic potential of arylpiperazine derivatives in neuropsychiatric disorders (Caccia, 2007).
Therapeutic Patent Overview : The review of patents containing piperazine compounds for therapeutic uses shows their wide-ranging applications, including as antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory agents. Modifications to the piperazine nucleus significantly impact the medicinal potential of resultant molecules, underlining the importance of piperazine in drug design (Rathi et al., 2016).
Environmental and Toxicological Considerations
- DDT and Endocrine Disruption : While not directly related to the specified chemical, research on DDT (1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane) and its metabolite DDE has shown them to act as endocrine disruptors in humans and wildlife. This research provides context for the environmental persistence and potential health impacts of chlorophenyl compounds, which share structural elements with the chemical (Burgos-Aceves et al., 2021).
Mechanism of Action
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-14-19(17-7-2-3-8-18(17)23-14)20(26)21(27)25-11-9-24(10-12-25)16-6-4-5-15(22)13-16/h2-8,13,23H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPXMBZRMHNOHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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